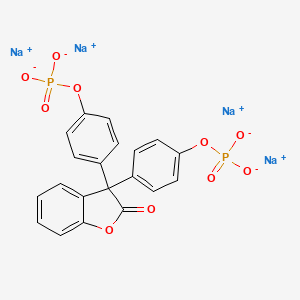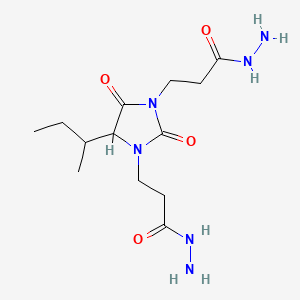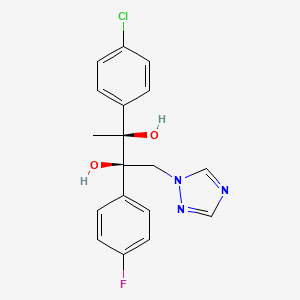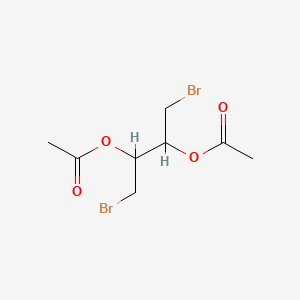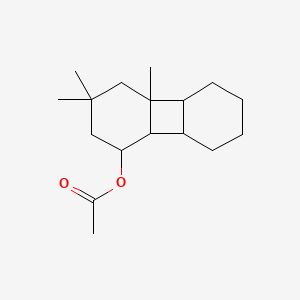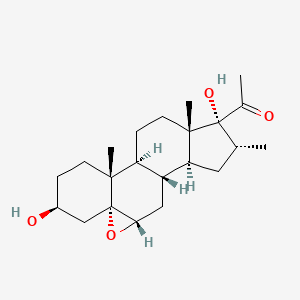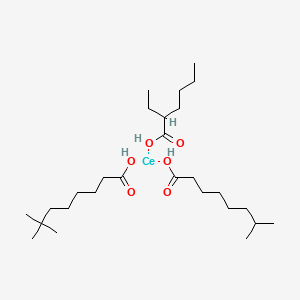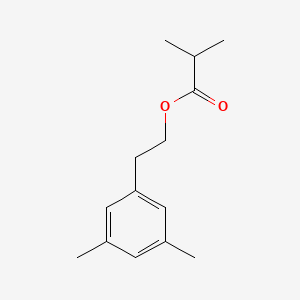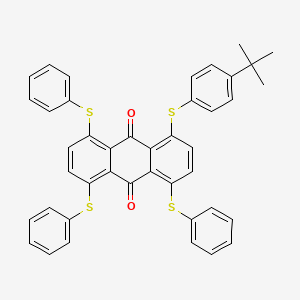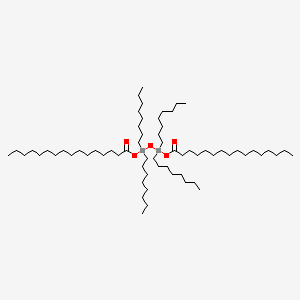
1,1,3,3-Tetraoctyl-1,3-bis((1-oxohexadecyl)oxy)distannoxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetraoctyl-1,3-bis((1-oxohexadecyl)oxy)distannoxane is a chemical compound with the molecular formula C64H130O5Sn2 and a molecular weight of 1217.12 g/mol . This compound is known for its unique structure, which includes two tin atoms bonded to octyl and hexadecyl groups. It is used in various scientific and industrial applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 1,1,3,3-Tetraoctyl-1,3-bis((1-oxohexadecyl)oxy)distannoxane involves several steps. One common method includes the reaction of dioctyltin oxide with hexadecanoic acid under specific conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1,1,3,3-Tetraoctyl-1,3-bis((1-oxohexadecyl)oxy)distannoxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can convert the compound into different organotin species.
Substitution: The compound can undergo substitution reactions where the octyl or hexadecyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetraoctyl-1,3-bis((1-oxohexadecyl)oxy)distannoxane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Wirkmechanismus
The mechanism of action of 1,1,3,3-Tetraoctyl-1,3-bis((1-oxohexadecyl)oxy)distannoxane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .
Vergleich Mit ähnlichen Verbindungen
1,1,3,3-Tetraoctyl-1,3-bis((1-oxohexadecyl)oxy)distannoxane can be compared with other organotin compounds such as:
1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannoxane: This compound has a similar structure but with butyl and dodecyl groups instead of octyl and hexadecyl groups.
1,1,3,3-Tetraoctyl-1,3-bis((1-oxooctadec-9-enyl)oxy)distannoxane: This variant includes octadec-9-enyl groups, providing different chemical properties. The uniqueness of this compound lies in its specific combination of octyl and hexadecyl groups, which confer distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
85938-47-2 |
|---|---|
Molekularformel |
C64H130O5Sn2 |
Molekulargewicht |
1217.1 g/mol |
IUPAC-Name |
[[hexadecanoyloxy(dioctyl)stannyl]oxy-dioctylstannyl] hexadecanoate |
InChI |
InChI=1S/2C16H32O2.4C8H17.O.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;4*1-3-5-7-8-6-4-2;;;/h2*2-15H2,1H3,(H,17,18);4*1,3-8H2,2H3;;;/q;;;;;;;2*+1/p-2 |
InChI-Schlüssel |
NFUQPAQTGMPBOM-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


